methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate
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Overview
Description
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate is a synthetic compound, known for its multifaceted applications in organic synthesis and medicinal chemistry. With its unique structure, it is a valuable intermediate in peptide synthesis, owing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate can be synthesized through various routes. One common method involves the protection of the amino group in lysine with a tert-butoxycarbonyl group, followed by esterification of the carboxylic acid group with methanol. This process typically employs catalysts such as hydrochloric acid or sulfuric acid under controlled temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, this compound is produced using automated synthesizers which facilitate large-scale peptide synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the compound, including purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate undergoes a variety of reactions including:
Hydrolysis: : Removal of the ester and tert-butoxycarbonyl groups under acidic or basic conditions.
Reduction: : Conversion of the acetamido group to an amino group using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions where functional groups are introduced to the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include acids like trifluoroacetic acid for deprotection, strong bases for ester hydrolysis, and reducing agents for selective reduction processes. Reaction conditions generally involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol.
Major Products
The major products from these reactions are derivatives of the original compound, tailored for specific applications in drug design and peptide synthesis.
Scientific Research Applications
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate finds extensive use in:
Chemistry: : As a building block in the synthesis of peptides and complex organic molecules.
Biology: : In the study of protein interactions and enzyme kinetics.
Medicine: : As an intermediate in the production of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: : In the manufacture of biopolymers and other high-value materials.
Mechanism of Action
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate is compared to other amino acid derivatives like:
Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-acetamidohexanoate
Methyl (2S)-6-{[(fluorenylmethoxy)carbonyl]amino}-2-acetamidohexanoate
Each of these compounds offers unique benefits in peptide synthesis, such as varying stability and deprotection conditions. The tert-butoxycarbonyl group’s ease of removal under mild conditions makes it particularly advantageous compared to other protecting groups.
Comparison with Similar Compounds
Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-acetamidohexanoate
Methyl (2S)-6-{[(fluorenylmethoxy)carbonyl]amino}-2-acetamidohexanoate
Ethyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate
These compounds are often used interchangeably in research and industrial applications depending on the specific requirements of the synthesis process. The choice of protecting groups and esters depends on the desired reaction conditions and the final application of the synthesized peptides or organic molecules.
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Properties
IUPAC Name |
methyl (2S)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-10(17)16-11(12(18)20-5)8-6-7-9-15-13(19)21-14(2,3)4/h11H,6-9H2,1-5H3,(H,15,19)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKCQCVEKQCPHR-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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